3-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one
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Overview
Description
3-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalysts and controlled environments to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or organometallic reagents in the presence of palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with multiple biological targets.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets. It can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole core.
Uniqueness
What sets 3-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one apart is its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C17H14BrNO3 |
---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-methylindol-2-one |
InChI |
InChI=1S/C17H14BrNO3/c1-19-14-5-3-2-4-13(14)17(22,16(19)21)10-15(20)11-6-8-12(18)9-7-11/h2-9,22H,10H2,1H3 |
InChI Key |
UTSAYKYHAXFCNM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
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